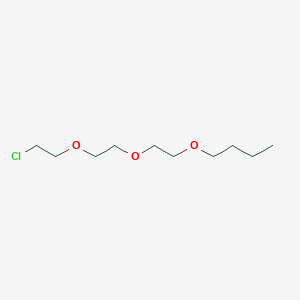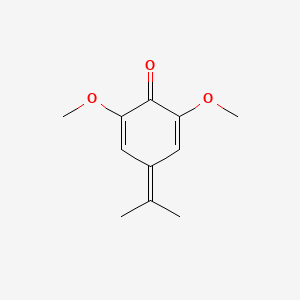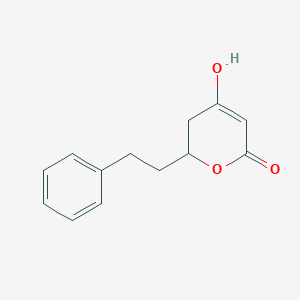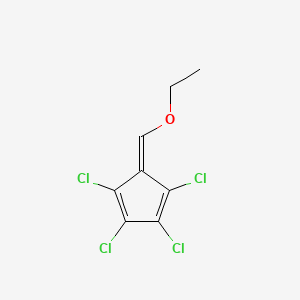
1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is an organic compound with the molecular formula C10H21ClO3. It is a member of the ether family, characterized by the presence of an ether functional group (R-O-R’). This compound is notable for its unique structure, which includes a butane backbone with three ethoxy groups and a terminal chloroethoxy group. Its applications span various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane typically involves the reaction of butane with 2-(2-(2-chloroethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the etherification process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment. The process includes the purification of the final product through distillation or crystallization to achieve the required purity levels for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)butane.
Oxidation: Formation of carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Formation of corresponding alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane involves its interaction with various molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The ether linkages provide stability and flexibility, allowing the compound to interact with different biological and chemical systems. The pathways involved include the formation of intermediates that can further react to produce desired products.
Vergleich Mit ähnlichen Verbindungen
2-(2-(2-Chloroethoxy)ethoxy)ethanol: A related compound with similar ether linkages but a different terminal group.
1,2-Bis(2-chloroethoxy)ethane: Another compound with multiple chloroethoxy groups, used in different applications.
Triethylene glycol monochlorohydrin: Shares structural similarities but differs in the number of ethoxy groups.
Uniqueness: 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is unique due to its specific arrangement of ethoxy and chloroethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
52184-05-1 |
|---|---|
Molekularformel |
C10H21ClO3 |
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]butane |
InChI |
InChI=1S/C10H21ClO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3 |
InChI-Schlüssel |
BOLXYTYUHHXGOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)




![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)


![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
